molecular formula C24H23N5O2S2 B12030934 2-(4-benzyl-1-piperazinyl)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 372495-12-0

2-(4-benzyl-1-piperazinyl)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12030934
CAS No.: 372495-12-0
M. Wt: 477.6 g/mol
InChI Key: RXCCXBDYFHNZPH-CYVLTUHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-benzyl-1-piperazinyl)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrido[1,2-a]pyrimidin-4-one core structure, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Properties

CAS No.

372495-12-0

Molecular Formula

C24H23N5O2S2

Molecular Weight

477.6 g/mol

IUPAC Name

(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H23N5O2S2/c1-26-23(31)19(33-24(26)32)15-18-21(25-20-9-5-6-10-29(20)22(18)30)28-13-11-27(12-14-28)16-17-7-3-2-4-8-17/h2-10,15H,11-14,16H2,1H3/b19-15-

InChI Key

RXCCXBDYFHNZPH-CYVLTUHYSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC5=CC=CC=C5)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC5=CC=CC=C5)SC1=S

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-benzyl-1-piperazinyl)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. The synthetic route typically starts with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the piperazine and thiazolidinone moieties. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Condensation: It can participate in condensation reactions to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-benzyl-1-piperazinyl)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-1-piperazinyl)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 2-(4-benzyl-1-piperazinyl)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one include:

These compounds share structural similarities but differ in their functional groups and specific biological activities. The uniqueness of 2-(4-benzyl-1-piperazinyl)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific combination of functional groups, which contribute to its distinct biological properties.

Biological Activity

The compound 2-(4-benzyl-1-piperazinyl)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a pyrido[1,2-a]pyrimidinone core, a piperazine moiety, and a thiazolidinone derivative, which contribute to its biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H27N5O2SC_{24}H_{27}N_5O_2S, with a molecular weight of approximately 477.611 g/mol. The structural complexity arises from the combination of various functional groups that facilitate interactions with biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits a range of biological activities, particularly in anticancer and antimicrobial domains. The presence of thiazolidinone and pyrimidine derivatives has been associated with significant pharmacological effects.

Anticancer Activity

Research has shown that compounds similar to 2-(4-benzyl-1-piperazinyl)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one demonstrate promising anticancer properties. For instance:

  • Cytotoxicity : Studies report cytotoxic effects against various cancer cell lines. A derivative showcased IC50 values of 5.02 µM against MCF-7 breast cancer cells and 15.24 µM against MDA-MB-231 cells, indicating strong potential for further development as an anticancer agent .
  • Mechanism of Action : The compound appears to induce apoptosis through intrinsic and extrinsic pathways, influencing key proteins involved in cell cycle regulation and apoptosis .

Antimicrobial Activity

In addition to anticancer properties, the compound may exhibit antimicrobial effects. Similar thiazolidinone derivatives have demonstrated activity against bacterial strains and fungi . The multifaceted nature of its structure supports diverse interactions with microbial targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various synthetic methodologies to achieve the desired structural features. Key steps often include:

  • Formation of the thiazolidinone ring .
  • Introduction of the piperazine moiety .
  • Coupling reactions to form the final pyrido[1,2-a]pyrimidinone structure .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to side chains or core structures can lead to significant changes in potency and selectivity:

Compound NameStructural FeaturesBiological Activity
2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-oneSimilar piperidine and thiazolidine structuresPotentially similar antimicrobial activity
3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-y lidene]methylContains a furyl group instead of benzylDifferent pharmacological profile
2-(4-benzylpiperidinyl)-3-{(E)-(3-heptyl)-4 -oxo -2-thioxo -1,3-thiazolidin -5 -ylidene}methylVariation in side chainsMay exhibit different potency

Case Studies

Several studies have highlighted the efficacy of thiazolidinone-bearing compounds in cancer treatment:

  • Study on Hybrid Molecules : A review analyzed various hybrid molecules containing thiazolidinones that displayed significant anticancer activity across multiple cell lines including leukemia and colon cancer cells .
  • NCI 60 Cell Line Screening : Compounds similar to the target molecule were screened against a panel of cancer cell lines revealing GI50 values indicating potent cytotoxicity against specific cancers such as melanoma and breast cancer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.